N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE
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Overview
Description
N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
The synthesis of N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and 1-benzofuran-2-carboxamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles such as amines can replace the nitro group.
Condensation: The Schiff base can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through intercalation or groove binding, disrupting the normal function of the DNA and leading to antibacterial or antifungal effects . The molecular targets and pathways involved in its action are still under investigation, but its ability to interfere with DNA replication and transcription is a key aspect of its biological activity .
Comparison with Similar Compounds
N'~2~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE can be compared with other Schiff bases and nitro-containing compounds. Similar compounds include:
N-[(E)-(2,5-dimethylphenyl)methylideneamino]-2,4-dinitroaniline: This compound also contains a Schiff base structure and nitro groups, but with different substituents on the aromatic rings.
N-(3,4-dichlorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide: Another Schiff base with different functional groups, showing varied biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C14H9N3O4S |
---|---|
Molecular Weight |
315.31g/mol |
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H9N3O4S/c18-14(12-7-9-3-1-2-4-11(9)21-12)16-15-8-10-5-6-13(22-10)17(19)20/h1-8H,(H,16,18)/b15-8+ |
InChI Key |
OCDLISWGDGUAJU-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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